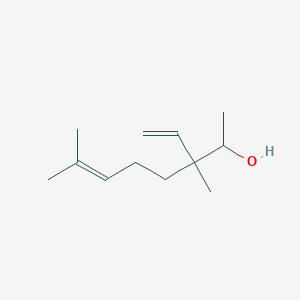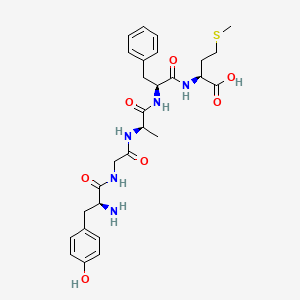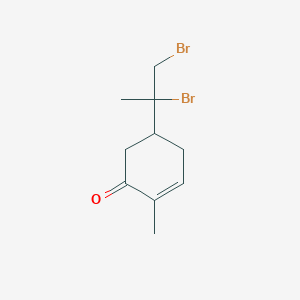
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- typically involves multiple steps. One common method includes the bromination of 2-methyl-2-cyclohexen-1-one followed by the addition of 1,2-dibromo-1-methylethyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclohexene ring structure allows the compound to fit into specific binding sites, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the bromine and methyl substitutions.
2-Methyl-2-cyclohexen-1-one: Lacks the dibromo substitution.
5-Bromo-2-cyclohexen-1-one: Contains only one bromine atom.
Uniqueness
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
59664-60-7 |
|---|---|
Fórmula molecular |
C10H14Br2O |
Peso molecular |
310.03 g/mol |
Nombre IUPAC |
5-(1,2-dibromopropan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14Br2O/c1-7-3-4-8(5-9(7)13)10(2,12)6-11/h3,8H,4-6H2,1-2H3 |
Clave InChI |
BNXSAQRHCSOAMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1=O)C(C)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
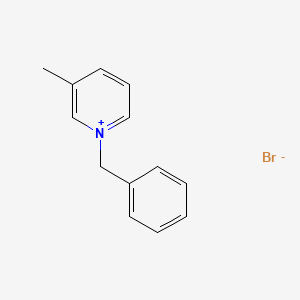

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)


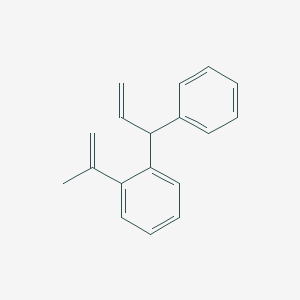
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

